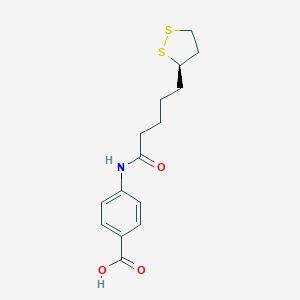
Lipoyl-4-aminobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lipoyl-4-aminobenzoic acid (LA) is a compound that has been used in scientific research due to its potential therapeutic properties. It is a derivative of lipoic acid, which is a cofactor for several enzymes involved in energy metabolism. LA has been shown to have antioxidant and anti-inflammatory effects, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of Lipoyl-4-aminobenzoic acid is not fully understood, but it is believed to work by regulating various signaling pathways in the body. Lipoyl-4-aminobenzoic acid has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in antioxidant defense. It also inhibits the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation. Lipoyl-4-aminobenzoic acid has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates energy metabolism and glucose uptake.
Efectos Bioquímicos Y Fisiológicos
Lipoyl-4-aminobenzoic acid has been shown to have several biochemical and physiological effects in the body. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can help reduce oxidative stress. Lipoyl-4-aminobenzoic acid has also been shown to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), which can help reduce inflammation. In diabetic patients, Lipoyl-4-aminobenzoic acid has been shown to improve insulin sensitivity and glucose uptake. In cancer research, Lipoyl-4-aminobenzoic acid has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, Lipoyl-4-aminobenzoic acid has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lipoyl-4-aminobenzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high bioavailability. However, there are some limitations to using Lipoyl-4-aminobenzoic acid in lab experiments. It can be expensive to synthesize, and its mechanism of action is not fully understood. It also has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on Lipoyl-4-aminobenzoic acid. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Lipoyl-4-aminobenzoic acid has been shown to have neuroprotective effects and improve cognitive function, making it a promising candidate for the treatment of these disorders. Another area of interest is its potential use in cancer therapy. Lipoyl-4-aminobenzoic acid has been shown to inhibit tumor growth and induce apoptosis in cancer cells, making it a potential adjuvant therapy for cancer patients. Finally, more research is needed to fully understand the mechanism of action of Lipoyl-4-aminobenzoic acid and its potential therapeutic effects in various diseases.
Métodos De Síntesis
Lipoyl-4-aminobenzoic acid can be synthesized by reacting 4-aminobenzoic acid with lipoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction yields Lipoyl-4-aminobenzoic acid as a white crystalline powder with a melting point of 135-138°C. The purity of the product can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Lipoyl-4-aminobenzoic acid has been studied for its potential therapeutic effects in various diseases such as diabetes, cancer, and neurodegenerative disorders. It has been shown to have antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and inflammation in the body. Lipoyl-4-aminobenzoic acid has also been shown to improve insulin sensitivity and glucose uptake in diabetic patients. In cancer research, Lipoyl-4-aminobenzoic acid has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, Lipoyl-4-aminobenzoic acid has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
Número CAS |
129706-46-3 |
|---|---|
Nombre del producto |
Lipoyl-4-aminobenzoic acid |
Fórmula molecular |
C15H19NO3S2 |
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
4-[5-[(3R)-dithiolan-3-yl]pentanoylamino]benzoic acid |
InChI |
InChI=1S/C15H19NO3S2/c17-14(4-2-1-3-13-9-10-20-21-13)16-12-7-5-11(6-8-12)15(18)19/h5-8,13H,1-4,9-10H2,(H,16,17)(H,18,19)/t13-/m1/s1 |
Clave InChI |
NEBJBHGIXSLSNP-CYBMUJFWSA-N |
SMILES isomérico |
C1CSS[C@@H]1CCCCC(=O)NC2=CC=C(C=C2)C(=O)O |
SMILES |
C1CSSC1CCCCC(=O)NC2=CC=C(C=C2)C(=O)O |
SMILES canónico |
C1CSSC1CCCCC(=O)NC2=CC=C(C=C2)C(=O)O |
Sinónimos |
L-PABA lipo-PAB lipoyl-4-aminobenzoic acid lipoyl-p-aminobenzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



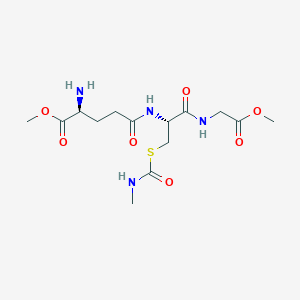
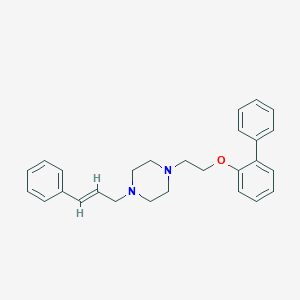
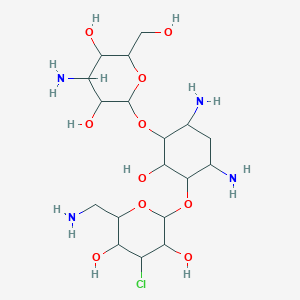
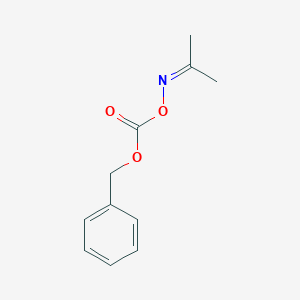
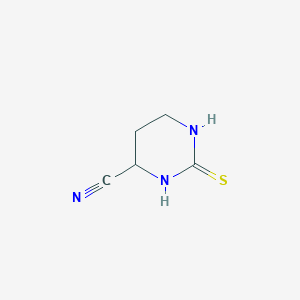
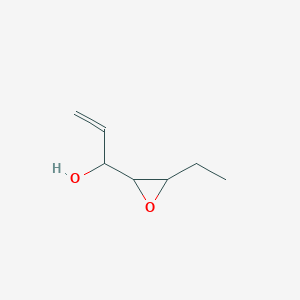
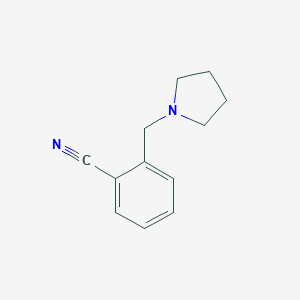
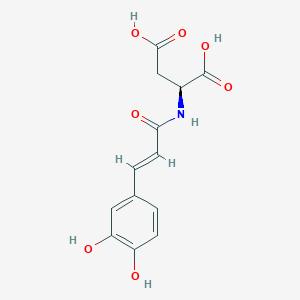
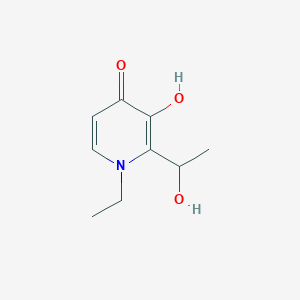
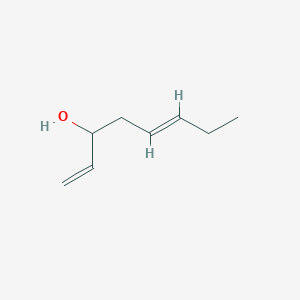
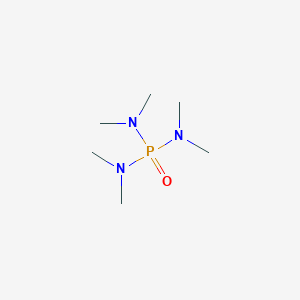
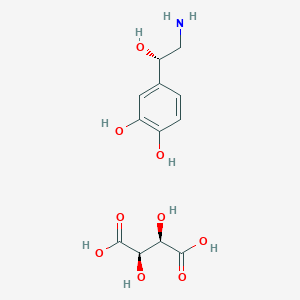
![Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate](/img/structure/B148906.png)
